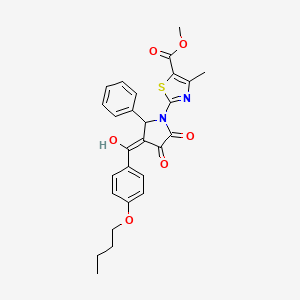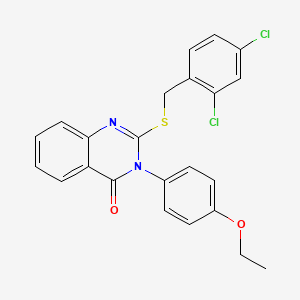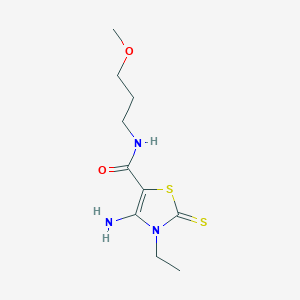![molecular formula C30H36N2O4 B12019099 N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida es un compuesto orgánico complejo con una fórmula molecular de C28H37NO3. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos butan-2-il y moieties de metoxibenzoilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida normalmente implica múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Las rutas sintéticas comunes incluyen:
Reacciones de aminación:
Reacciones de alquilación: La adición de grupos butan-2-il a los anillos aromáticos.
Reacciones de metoxilación: La incorporación de grupos metoxilo en los anillos de benceno.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reactores químicos a gran escala y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza. El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Halógenos (Cl2, Br2), haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(butan-2-il)-4-[4-(butan-2-ilamino)fenil]anilina
- N,N’-di(butan-2-il)bifenil-4,4’-diamina
Singularidad
N-(butan-2-il)-N-[4-[butan-2-il-(4-metoxibenzoil)amino]fenil]-4-metoxibenzamida es único debido a sus características estructurales específicas, como la presencia de múltiples grupos butan-2-il y moieties de metoxibenzoilo. Estas características contribuyen a sus propiedades químicas y biológicas distintivas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C30H36N2O4 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C30H36N2O4/c1-7-21(3)31(29(33)23-9-17-27(35-5)18-10-23)25-13-15-26(16-14-25)32(22(4)8-2)30(34)24-11-19-28(36-6)20-12-24/h9-22H,7-8H2,1-6H3 |
Clave InChI |
SEUFDKIWEWMBTP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)
![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)
![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019048.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019049.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12019051.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)
